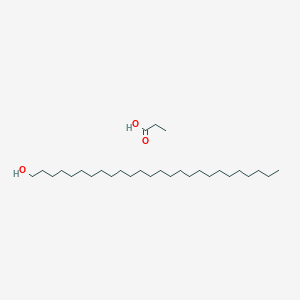

Hexacosan-1-ol;propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexacosan-1-ol can be synthesized through the reduction of hexacosanoic acid or its esters. The reduction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and via the oxidation of propionaldehyde with oxygen. A green route involves the selective oxidation of 1-propanol to propanoic acid using hydrogen peroxide (H2O2) catalyzed by heteropolyoxometalates .

Análisis De Reacciones Químicas

Types of Reactions

Hexacosan-1-ol undergoes oxidation to form hexacosanal, a long-chain fatty aldehyde . It can also participate in esterification reactions to form esters with various carboxylic acids.

Propanoic acid can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. It can be reduced to propanol using reducing agents like LiAlH4 .

Common Reagents and Conditions

Esterification: Both hexacosan-1-ol and propanoic acid can undergo esterification in the presence of acid catalysts like sulfuric acid (H2SO4) to form esters.

Major Products

Hexacosanal: Formed from the oxidation of hexacosan-1-ol.

Propyl propanoate: Formed from the esterification of propanoic acid with propanol.

Aplicaciones Científicas De Investigación

Hexacosan-1-ol is used in the study of plant epicuticular waxes and plant cuticles due to its natural occurrence in many plant species . It is also used in the formulation of cosmetics and personal care products for its emollient properties.

Propanoic acid is widely used as a preservative in the feed, food, and pharmaceutical industries. It is also incorporated in the perfume, herbicide, and polymer industries . In scientific research, it is used to study metabolic pathways involving carboxylic acids .

Mecanismo De Acción

Hexacosan-1-ol exerts its effects primarily through its physical properties, such as forming a barrier on the skin or plant surfaces, which helps in reducing water loss and providing protection .

Propanoic acid undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate in within the human body .

Comparación Con Compuestos Similares

Similar Compounds

Hexacosanoic acid: A long-chain fatty acid that can be reduced to hexacosan-1-ol.

Hexacosanal: The aldehyde form of hexacosan-1-ol.

Propanol: The alcohol form of propanoic acid.

Uniqueness

Hexacosan-1-ol is unique due to its long carbon chain, which imparts specific physical properties such as high melting point and waxy texture . Propanoic acid is unique for its antimicrobial properties and its role in metabolic pathways .

Propiedades

Número CAS |

646535-52-6 |

|---|---|

Fórmula molecular |

C29H60O3 |

Peso molecular |

456.8 g/mol |

Nombre IUPAC |

hexacosan-1-ol;propanoic acid |

InChI |

InChI=1S/C26H54O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2-3(4)5/h27H,2-26H2,1H3;2H2,1H3,(H,4,5) |

Clave InChI |

GMBZKSSMVMAEBP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCCO.CCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)

![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)

![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)

![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)